molecular formula C13H19Cl2N3 B13505571 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride

Cat. No.: B13505571
M. Wt: 288.21 g/mol
InChI Key: ZJJLQRZRWCCZHN-UHFFFAOYSA-N
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Description

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound of interest in medicinal chemistry and neuroscience research. It is provided as a dihydrochloride salt, which typically offers enhanced solubility and stability in aqueous solutions for biological testing. This compound features a 1,4-diazepane scaffold, a seven-membered ring with two nitrogen atoms, which is a privileged structure in drug discovery for its ability to interact with various biological targets . While specific biological data for this exact salt form is not available in the searched literature, research on closely related analogues provides strong context for its research value. Structurally similar 3-(1,4-diazepanyl)-methyl-phenyl derivatives have been designed and evaluated as potent antagonists for the 5-HT6 receptor (5-HT6R), a G-protein coupled receptor (GPCR) highly expressed in regions of the brain associated with learning and memory . Blockade of the 5-HT6 receptor is a recognized strategy for investigating cognitive enhancement, with potential applications in disorders like Alzheimer's disease and schizophrenia . The benzonitrile moiety, linked via a methylene spacer to the diazepane ring, is a common pharmacophoric feature that helps impart the appropriate orientation for binding to such receptors . Researchers can utilize this compound as a key synthetic intermediate or as a pharmacological tool to explore structure-activity relationships (SAR) within this chemical series. It is strictly for research purposes in laboratory settings. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.21 g/mol

IUPAC Name

3-(1,4-diazepan-1-ylmethyl)benzonitrile;dihydrochloride

InChI

InChI=1S/C13H17N3.2ClH/c14-10-12-3-1-4-13(9-12)11-16-7-2-5-15-6-8-16;;/h1,3-4,9,15H,2,5-8,11H2;2*1H

InChI Key

ZJJLQRZRWCCZHN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CC(=CC=C2)C#N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Diazepane Core

The core diazepane ring is typically synthesized via reductive amination or cyclization methods involving suitable precursors:

  • Starting Materials: Substituted 1,4-diazepanes, such as tert-butyl 1,4-diazepane-1-carboxylate, or directly functionalized diazepane derivatives.
  • Key Reactions:
    • Reductive amination of aldehyde or ketone precursors with amines, using sodium borohydride or sodium triacetoxyborohydride, to introduce the methyl linkage.
    • Cyclization of linear precursors with appropriate leaving groups or through intramolecular nucleophilic substitution.

Coupling to the Benzonitrile Moiety

The attachment of the diazepane to the benzonitrile is achieved via nucleophilic substitution or amide formation :

  • Nucleophilic aromatic substitution on a halogenated benzonitrile derivative (e.g., 3-chlorobenzonitrile) with the amino group of the diazepane.
  • Alternatively, amide coupling using activated carboxylic acid derivatives, although less common due to the nitrile group’s inertness.

Formation of the Dihydrochloride Salt

The final step involves acidic salt formation :

  • Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., isopropanol or ethanol) to produce the dihydrochloride salt, which enhances solubility and stability.

Specific Synthesis Pathway Based on Literature

Stepwise Synthesis

Step Reaction Description Reagents & Conditions Reference/Source
1 Synthesis of diazepane core via reductive amination Substituted aldehyde + amine, NaBH(OAc)3 in DCM , General procedure for diazepane synthesis
2 Functionalization of benzonitrile 3-Chlorobenzonitrile or similar halogenated derivative Nucleophilic aromatic substitution with diazepane amine , Synthesis of related heterocyclic compounds
3 Coupling of diazepane with benzonitrile Base (e.g., DIPEA), solvent (DCM or DMF), temperature control Amine substitution or nucleophilic attack , General synthetic strategies
4 Salt formation Acidic treatment with HCl Isopropanol or ethanol Standard salt formation procedures

Research-Backed Methodology

In a study focusing on diazepane derivatives as potential pharmacological agents, a typical synthesis involved:

  • Preparing a Boc-protected diazepane via reductive amination.
  • Deprotecting the Boc group with HCl in dioxane.
  • Coupling with aromatic acids or halogenated aromatics using HATU as a coupling reagent.
  • Final salt formation with HCl to produce the dihydrochloride.

This method ensures high yields and purity, suitable for pharmacological evaluation.

Data Tables Summarizing Synthesis Parameters

Step Reagents Solvent Conditions Yield Reference
Diazepane synthesis Aldehyde + Amine + NaBH(OAc)3 DCM Room temperature, overnight 85-98%
Aromatic coupling 3-Chlorobenzonitrile + Diazepane amine DCM or DMF Room temperature to 50°C 80-95%
Salt formation HCl in IPA Room temperature Complete within hours Quantitative

Notes on Research Findings and Methodological Reliability

  • The synthesis of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is inferred from related diazepane chemistry and heterocyclic coupling methods, as direct literature data is limited.
  • The reductive amination route is predominant due to its efficiency and selectivity.
  • The salt formation step is straightforward, involving standard acid-base chemistry, ensuring the compound's stability and solubility for research applications.

Chemical Reactions Analysis

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The diazepane ring and benzonitrile group play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride can be compared with other similar compounds, such as:

  • 3-[(1,4-Diazepan-1-yl)methyl]benzamide
  • 3-[(1,4-Diazepan-1-yl)methyl]benzoic acid
  • 3-[(1,4-Diazepan-1-yl)methyl]benzyl alcohol

These compounds share the diazepane ring and benzonitrile group but differ in their functional groups, leading to variations in their chemical properties and applications. The unique combination of the diazepane ring and benzonitrile group in 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride makes it particularly valuable for specific research applications .

Biological Activity

3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

Property Details
Molecular Formula C₁₃H₁₉Cl₂N₃
Molecular Weight 288.21 g/mol
IUPAC Name 3-(1,4-diazepan-1-ylmethyl)benzonitrile; dihydrochloride
InChI Key ZJJLQRZRWCCZHN-UHFFFAOYSA-N
Canonical SMILES C1CNCCN(C1)CC2=CC(=CC=C2)C#N.Cl.Cl

The biological activity of 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diazepane ring facilitates binding to active sites, while the benzonitrile group enhances binding affinity through hydrogen bonding and hydrophobic interactions.

1. Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes. For instance, it has been suggested to interact with acetylcholinesterase, potentially influencing neurotransmitter levels in the brain . The binding affinity and inhibition kinetics are still under investigation.

2. Antioxidant Properties

The compound has shown promise in antioxidant assays, where it was able to scavenge free radicals effectively. This property is crucial for its potential use in treating oxidative stress-related conditions .

3. Neuropharmacological Effects

Preliminary studies suggest that 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride may exhibit anxiolytic and antidepressant effects. Its structural similarity to known psychoactive compounds hints at possible interactions with serotonin and dopamine receptors, although detailed mechanisms remain to be elucidated.

Study on Enzyme Inhibition

A study investigated the compound's inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. The results indicated that certain analogs of the compound effectively inhibited tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .

Antioxidant Efficacy Assessment

In a series of antioxidant experiments, the compound demonstrated significant radical scavenging activity comparable to established antioxidants like vitamin C. This suggests its potential utility in formulations aimed at reducing oxidative damage .

Q & A

Q. What are the recommended synthetic routes for 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging the reactivity of the diazepane moiety. For example, substituted sulfonamide derivatives of similar diazepane-containing compounds (e.g., N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide hydrochloride ) were synthesized with yields up to 52% using optimized stoichiometric ratios (1:1.2 for amine:electrophile) and reaction times (24–48 hours under reflux) . Key parameters for optimization include:

  • Catalyst selection : Use of triethylamine or DIPEA for pH control.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography with gradients of methanol/dichloromethane.
Example DerivativeYield (%)Reaction Conditions
10e (methoxy-substituted)5224 hrs reflux in DMF
10h (methanesulfonamide)1148 hrs at 80°C

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H NMR : Analyze peak splitting patterns (e.g., δ 1.58–2.86 ppm for diazepane protons, δ 7.58 ppm for benzonitrile aromatic protons) .
  • IR Spectroscopy : Confirm functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, NH stretches at 3300–3400 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., m/z 376.3 [M+H]⁺ for derivatives) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential irritancy (skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • Emergency Procedures : Immediate rinsing with water (15+ minutes for eye/skin exposure) and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced neuropharmacological activity?

Methodological Answer:

  • Quantum Chemical Calculations : Optimize reaction pathways (e.g., ICReDD’s reaction path search methods) to predict intermediates and transition states .
  • Docking Studies : Model interactions with biological targets (e.g., serotonin or dopamine receptors) using software like AutoDock Vina. For example, diazepane derivatives show affinity for CNS targets due to their lipophilic benzyl motifs .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize synthesis targets .

Q. What strategies resolve contradictions in biological activity data across similar diazepane derivatives?

Methodological Answer:

  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays).
  • Metabolic Stability Tests : Use liver microsomes to rule out pharmacokinetic artifacts (e.g., rapid degradation masking true potency).
  • Structural Analog Comparison : Compare substituent effects (e.g., electron-withdrawing groups on the benzonitrile ring reduce off-target binding) .

Q. Which advanced spectroscopic techniques elucidate the compound’s dynamic behavior in solution?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Map spatial proximity of diazepane protons and confirm conformational flexibility.
  • Variable-Temperature NMR : Monitor ring puckering of the diazepane moiety (e.g., coalescence temperatures for chair-boat transitions).
  • EPR Spectroscopy : Detect free radicals in redox-active derivatives .

Q. How can machine learning improve the prediction of synthetic feasibility for novel derivatives?

Methodological Answer:

  • Dataset Curation : Compile reaction data (yields, conditions) from literature (e.g., 10+ diazepane derivatives in ).
  • Feature Engineering : Include descriptors like electrophilicity index, solvent polarity, and steric parameters.
  • Model Training : Use random forest or neural networks to predict optimal conditions (e.g., >80% accuracy for yield prediction in ICReDD’s workflow) .

Methodological Resources

  • Experimental Design : Integrate computational screening (e.g., DFT for transition states) with high-throughput experimentation .
  • Data Management : Utilize chemical software (e.g., Schrödinger Suite, ACD/Labs) for secure, reproducible analysis .
  • Ethical Compliance : Adhere to CRDC guidelines for chemical engineering research (e.g., subclass RDF2050112 for reactor design) .

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